molecular formula C13H14INO2 B13443995 7-(4-Iodobutoxy)-2(1H)-quinolinone

7-(4-Iodobutoxy)-2(1H)-quinolinone

Cat. No.: B13443995
M. Wt: 343.16 g/mol
InChI Key: SQLHJIOAQRJTEI-UHFFFAOYSA-N
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Description

7-(4-Iodobutoxy)-2(1H)-quinolinone is a chemical compound that belongs to the quinolinone family. This compound is characterized by the presence of an iodobutoxy group attached to the quinolinone core. Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Iodobutoxy)-2(1H)-quinolinone typically involves the reaction of quinolinone derivatives with iodobutoxy reagents. One common method includes the use of tert-butyl(4-iodobutoxy)dimethylsilane as a starting material . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

7-(4-Iodobutoxy)-2(1H)-quinolinone undergoes various chemical reactions, including:

    Substitution Reactions: The iodobutoxy group can be substituted with other nucleophiles.

    Oxidation Reactions: The quinolinone core can be oxidized to form quinoline N-oxide derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding hydroquinolinone derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar solvents like DMF or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products

    Substitution: Formation of azido, thiocyanato, or amino derivatives.

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of hydroquinolinone derivatives.

Scientific Research Applications

7-(4-Iodobutoxy)-2(1H)-quinolinone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-Iodobutoxy)-2(1H)-quinolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The iodobutoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The quinolinone core is known to interact with DNA and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodobutoxybenzene
  • 4-Iodobutoxytrimethylsilane
  • 4-Iodobutoxydimethylsilane

Uniqueness

7-(4-Iodobutoxy)-2(1H)-quinolinone is unique due to its specific structure, which combines the quinolinone core with the iodobutoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

7-(4-iodobutoxy)-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14INO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3-6,9H,1-2,7-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLHJIOAQRJTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)OCCCCI
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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